![molecular formula C14H20BNO4 B1403392 methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE CAS No. 1198615-60-9](/img/structure/B1403392.png)
methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
Overview
Description
Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as Methyl 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is an organic compound that is used in the synthesis of a variety of organic molecules. It is a white crystalline solid with a melting point of 120-122 °C. It is a derivative of benzoic acid and is used in organic synthesis, analytical chemistry and pharmaceutical research.
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE and its derivatives are important in the synthesis and structural analysis of boric acid ester intermediates. These compounds are obtained through multi-step substitution reactions. Their structures are confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analysis. These analyses are crucial for understanding the molecular structures and properties of these compounds (Huang et al., 2021).
Density Functional Theory (DFT) Applications
The molecular structures of these compounds are further investigated using Density Functional Theory (DFT). DFT allows for the calculation and comparison of molecular structures with experimental values. This theoretical approach is instrumental in conformational analysis, revealing that the DFT-optimized molecular structures are consistent with those determined by X-ray diffraction. DFT also explores the molecular electrostatic potential and frontier molecular orbitals, shedding light on physicochemical properties (Huang et al., 2021).
Vibrational Property Studies
These compounds are also subject to studies of vibrational properties, which are important for understanding the behavior of molecules under various conditions. Vibrational studies, including UV-Visible and NMR spectroscopy, provide insights into characteristic vibrational absorption bands, aiding in the understanding of the compound's molecular behavior (Wu et al., 2021).
Synthesis of Derivatives for Specific Applications
The synthesis of various derivatives of this compound has been explored for different scientific applications. These include the synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives, which have potential as HGF-mimetic agents (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Biochemical Pathways
Given the compound’s structure, it may be involved in various reactions such as diels-alder reactions and carbon-carbon bond formation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the reactivity of boronic acids is known to be pH-dependent, and they are typically more stable and less reactive in neutral or acidic conditions.
properties
IUPAC Name |
methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPARROOLJVGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-AMINO-4-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)BENZOATE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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